Cas no 150056-40-9 (2H-Tetrazole-2-acetic acid, 5-amino-, 1,1-dimethylethyl ester)
2H-Tetrazole-2-acetic acid, 5-amino-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2H-Tetrazole-2-acetic acid, 5-amino-, 1,1-dimethylethyl ester
- 150056-40-9
- tert-butyl 2-(5-aminotetrazol-2-yl)acetate
- EN300-6508567
- tert-butyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate
- SCHEMBL7346545
-
- Inchi: 1S/C7H13N5O2/c1-7(2,3)14-5(13)4-12-10-6(8)9-11-12/h4H2,1-3H3,(H2,8,10)
- InChI Key: BUXMDAZSPCOCQG-UHFFFAOYSA-N
- SMILES: O(C(CN1N=NC(N)=N1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 199.10692467Da
- Monoisotopic Mass: 199.10692467Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 95.9Ų
2H-Tetrazole-2-acetic acid, 5-amino-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508567-0.05g |
tert-butyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
150056-40-9 | 0.05g |
$612.0 | 2023-05-31 | ||
| Enamine | EN300-6508567-0.1g |
tert-butyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
150056-40-9 | 0.1g |
$640.0 | 2023-05-31 | ||
| Enamine | EN300-6508567-0.25g |
tert-butyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
150056-40-9 | 0.25g |
$670.0 | 2023-05-31 | ||
| Enamine | EN300-6508567-0.5g |
tert-butyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
150056-40-9 | 0.5g |
$699.0 | 2023-05-31 | ||
| Enamine | EN300-6508567-1.0g |
tert-butyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
150056-40-9 | 1g |
$728.0 | 2023-05-31 | ||
| Enamine | EN300-6508567-2.5g |
tert-butyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
150056-40-9 | 2.5g |
$1428.0 | 2023-05-31 | ||
| Enamine | EN300-6508567-5.0g |
tert-butyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
150056-40-9 | 5g |
$2110.0 | 2023-05-31 | ||
| Enamine | EN300-6508567-10.0g |
tert-butyl 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetate |
150056-40-9 | 10g |
$3131.0 | 2023-05-31 |
2H-Tetrazole-2-acetic acid, 5-amino-, 1,1-dimethylethyl ester Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 2H-Tetrazole-2-acetic acid, 5-amino-, 1,1-dimethylethyl ester
Introduction to 2H-Tetrazole-2-acetic acid, 5-amino-, 1,1-dimethylethyl ester (CAS No. 150056-40-9)
2H-Tetrazole-2-acetic acid, 5-amino-, 1,1-dimethylethyl ester, identified by its Chemical Abstracts Service (CAS) number 150056-40-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the tetrazole class of heterocyclic molecules, which are known for their diverse biological activities and utility in drug development. The structural features of this compound, particularly the presence of both an amino group and an ester functionality, make it a versatile intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The structure of 2H-Tetrazole-2-acetic acid, 5-amino-, 1,1-dimethylethyl ester consists of a tetrazole ring linked to a carboxylic acid derivative via an ester group. The amino substituent at the 5-position of the tetrazole ring introduces reactivity that can be exploited in various synthetic pathways. Additionally, the tert-butyl ester group provides stability while allowing for selective modifications. This combination of functional groups makes the compound a valuable building block for the synthesis of more complex molecules.
In recent years, there has been growing interest in tetrazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that tetrazole-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The amino group in 2H-Tetrazole-2-acetic acid, 5-amino-, 1,1-dimethylethyl ester is particularly noteworthy, as it can participate in hydrogen bonding interactions and serve as a site for further derivatization. This feature is crucial for designing molecules with enhanced binding affinity to biological targets.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been exploring its utility as a precursor in the synthesis of kinase inhibitors, which are increasingly important in targeted cancer therapies. The ester functionality allows for easy hydrolysis under acidic or basic conditions, enabling the liberation of the carboxylic acid moiety and facilitating further chemical transformations. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop new drug candidates.
Recent advancements in computational chemistry have also highlighted the importance of 2H-Tetrazole-2-acetic acid, 5-amino-, 1,1-dimethylethyl ester as a scaffold for drug discovery. Molecular docking studies have shown that this compound can interact with various protein targets, including enzymes and receptors involved in metabolic pathways. The ability to modulate these interactions could lead to the development of drugs with improved efficacy and reduced side effects. Furthermore, the tert-butyl ester group enhances solubility and stability, making it easier to handle in synthetic and pharmaceutical applications.
The synthesis of 2H-Tetrazole-2-acetic acid, 5-amino-, 1,1-dimethylethyl ester involves multi-step organic reactions that require careful optimization. Typically, it begins with the condensation of appropriate precursors under controlled conditions to form the tetrazole ring. Subsequent functionalization introduces the amino group and the ester moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications.
In conclusion,2H-Tetrazole-2-acetic acid, 5-amino-, 1,1-dimethylethyl ester (CAS No. 150056-40-9) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its versatility as a synthetic intermediate and its suitability for further derivatization make it an invaluable tool for medicinal chemists. As research continues to uncover new applications for tetrazole derivatives,this compound is likely to play an increasingly significant role in drug discovery and development.
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